Product packaging for Hyaluronate Dodecasaccharide(Cat. No.:CAS No. 71058-16-7)

Hyaluronate Dodecasaccharide

Cat. No.: B1497027
CAS No.: 71058-16-7
M. Wt: 2293.9 g/mol
InChI Key: DRBGQOJLPOCFMV-CVTJHGCNSA-N
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Description

Overview of Hyaluronan Structure and its Oligosaccharide Derivatives

Hyaluronan (HA) is a linear, non-sulfated glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine linked by alternating β-(1→4) and β-(1→3) glycosidic bonds. mdpi.comwikipedia.org This simple yet elegant structure can extend to lengths of up to 25,000 disaccharide repeats, with a molecular weight ranging from 10^5 to 10^7 Da. wikipedia.orgoup.comtandfonline.com The degradation of this high-molecular-weight polymer by enzymes called hyaluronidases or through non-enzymatic reactions results in the formation of smaller fragments known as hyaluronan oligosaccharides (o-HA). wikipedia.orgnih.gov These oligosaccharides are essentially shorter chains of the repeating disaccharide units. glycoforum.gr.jp

Classification and Significance of Hyaluronan Oligosaccharides

The biological functions of hyaluronan are profoundly dependent on its molecular size. glycoforum.gr.jpnih.gov This has led to a classification system based on molecular weight, which broadly categorizes HA into high-molecular-weight HA (HMW-HA) and low-molecular-weight HA (LMW-HA), with oligosaccharides representing the smallest fragments. mdpi.comdiva-portal.org While HMW-HA is generally associated with tissue integrity and has anti-inflammatory and anti-angiogenic properties, LMW-HA and o-HA often exhibit opposing, pro-inflammatory, and pro-angiogenic effects. mdpi.comnih.govresearchgate.net

The significance of hyaluronan oligosaccharides in research is vast. They are utilized to probe the biological and biochemical processes governed by hyaluronan. glycoforum.gr.jp For instance, they are instrumental in determining the minimum size of HA required for binding to various HA-binding proteins and receptors. glycoforum.gr.jp Furthermore, o-HA can be used to competitively inhibit the binding of endogenous HA to these proteins, thereby elucidating the functional consequences of such interactions. oup.comglycoforum.gr.jp The diverse and sometimes contradictory biological activities of different-sized HA fragments underscore the complexity of hyaluronan signaling. mdpi.com

Position of Hyaluronate Dodecasaccharide within the Hyaluronan Oligosaccharide Spectrum

A this compound is a specific hyaluronan oligosaccharide composed of twelve monosaccharide units, which corresponds to six repeating disaccharide units. glycoforum.gr.jp Its molecular formula is C84H128N6O67 and it has a molecular weight of 2293.92. chemimpex.com This particular size places it within the spectrum of biologically active oligosaccharides that have been shown to influence cellular behavior in distinct ways.

Research has highlighted the importance of specific oligosaccharide sizes in eliciting particular biological responses. For example, studies have shown that HA oligosaccharides of 3-10 disaccharide units stimulate angiogenesis. spandidos-publications.com A dodecasaccharide (12-mer) has been specifically implicated in suppressing the growth of breast cancer in vivo. glycoforum.gr.jp This positions the this compound as a key research tool to investigate the size-dependent effects of hyaluronan on processes like cell signaling, angiogenesis, and cancer progression. The ability to work with a homogenous preparation of a specific size like the dodecasaccharide allows for more precise and reproducible experimental outcomes compared to using polydisperse mixtures of low-molecular-weight hyaluronan.

Table 1: Classification and Properties of Hyaluronan and its Derivatives

Compound Name Abbreviation Composition Key Characteristics in Research Context
Hyaluronan HA High-molecular-weight polymer of repeating disaccharide units (D-glucuronic acid and N-acetyl-D-glucosamine) Structural component of the extracellular matrix; generally anti-inflammatory and anti-angiogenic. mdpi.comnih.gov
Hyaluronan Oligosaccharides o-HA Short chains of repeating hyaluronan disaccharide units Biologically active fragments with size-dependent functions; often pro-inflammatory and pro-angiogenic. mdpi.comglycoforum.gr.jp
This compound - An oligosaccharide consisting of six repeating disaccharide units (12 sugar units total) A specific size of o-HA used in research to study distinct biological effects, such as the inhibition of tumor growth. glycoforum.gr.jpchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H128N6O67 B1497027 Hyaluronate Dodecasaccharide CAS No. 71058-16-7

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H128N6O67/c1-14(98)85-20(7-91)51(32(105)21(104)8-92)141-80-46(119)40(113)57(63(153-80)69(126)127)147-75-28(87-16(3)100)53(34(107)23(10-94)137-75)143-82-48(121)42(115)59(65(155-82)71(130)131)149-77-30(89-18(5)102)55(36(109)25(12-96)139-77)145-84-50(123)44(117)61(67(157-84)73(134)135)151-78-31(90-19(6)103)56(37(110)26(13-97)140-78)146-83-49(122)43(116)60(66(156-83)72(132)133)150-76-29(88-17(4)101)54(35(108)24(11-95)138-76)144-81-47(120)41(114)58(64(154-81)70(128)129)148-74-27(86-15(2)99)52(33(106)22(9-93)136-74)142-79-45(118)38(111)39(112)62(152-79)68(124)125/h7,20-67,74-84,92-97,104-123H,8-13H2,1-6H3,(H,85,98)(H,86,99)(H,87,100)(H,88,101)(H,89,102)(H,90,103)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,74-,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBGQOJLPOCFMV-CVTJHGCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC9C(C(OC(C9O)CO)OC1C(C(C(OC1C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@H]9O)CO)O[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H128N6O67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2293.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Methodologies for Hyaluronate Dodecasaccharide

Enzymatic Depolymerization for Oligosaccharide Generation

Enzymatic methods offer a highly specific means of depolymerizing high-molecular-weight hyaluronic acid into smaller oligosaccharide fragments, including the dodecasaccharide. This controlled breakdown is primarily achieved through the action of two main classes of enzymes: hyaluronidases and hyaluronate lyases.

Hyaluronidase-Mediated Production of Defined-Length Oligosaccharides

Hyaluronidases are endoglycosidases that cleave the β-1,4-glycosidic bonds within the hyaluronic acid chain. wikipedia.org In humans, HYAL1 and HYAL2 are the most prominent hyaluronidases involved in HA catabolism. wikipedia.orgmdpi.com HYAL2, often anchored to the cell surface, is responsible for the initial breakdown of high-molecular-weight HA into various-sized fragments. These fragments are then internalized and further hydrolyzed by HYAL1 in lysosomes to generate smaller oligosaccharides. wikipedia.org

The production of specific oligosaccharides like the dodecasaccharide can be achieved by carefully controlling reaction conditions such as pH, enzyme concentration, and incubation time. wur.nl For instance, testicular hyaluronidase (B3051955) can be modulated with copper ions to facilitate the preparation of larger oligosaccharides. nih.gov By optimizing these parameters, the enzymatic hydrolysis can be guided to yield a higher proportion of the desired fragment length, which can then be purified using chromatographic techniques. wur.nlnih.gov

Interactive Table: Factors Influencing Hyaluronidase-Mediated Depolymerization

Parameter Effect on Oligosaccharide Production Reference
Enzyme Source Different hyaluronidases (e.g., bovine testicular, human recombinant) exhibit varying specificities and optimal conditions. nih.govmdpi.com nih.govmdpi.com
pH Affects enzyme activity and stability, influencing the rate and extent of depolymerization. wur.nl wur.nl
Enzyme Concentration Higher concentrations generally lead to faster degradation and smaller final products. wur.nl wur.nl
Reaction Time Longer incubation times result in more extensive cleavage and a shift towards smaller oligosaccharide fragments. wur.nl wur.nl
Additives Ions like Cu²⁺ can modulate enzyme activity to favor the production of larger oligosaccharides. nih.gov nih.gov

Generation through Hyaluronate Lyase Digestion

Hyaluronate lyases, primarily of bacterial origin, degrade hyaluronic acid via a β-elimination reaction, which cleaves the β-1,4-glycosidic linkage and introduces an unsaturated double bond at the non-reducing end of the resulting disaccharide. nih.govnih.gov The final product of extensive digestion by most hyaluronan lyases is an unsaturated disaccharide. nih.gov

However, by controlling the digestion process, it is possible to generate a mixture of oligosaccharides of varying lengths. nih.gov Some bacterial lyases, like that from Group B streptococci, exhibit a mechanism that involves an initial random cut followed by processive cleavage, releasing disaccharide units from the chain ends. nih.gov This property can be exploited to produce larger fragments. The minimal binding substrate for some lyases is an unsaturated tetrasaccharide, which is then degraded to a disaccharide. nih.gov To obtain a dodecasaccharide, the reaction must be terminated before complete degradation, followed by purification of the desired fragment from the resulting mixture. nih.gov

Chemical Synthesis Approaches for Hyaluronate Oligosaccharides

While enzymatic methods rely on the degradation of a larger polymer, chemical synthesis allows for the construction of hyaluronate oligosaccharides from monosaccharide or disaccharide building blocks. This bottom-up approach offers precise control over the final structure. The synthesis of a hyaluronic acid decasaccharide, a close relative of the dodecasaccharide, highlights the complexity of this strategy. nih.govacs.orgnih.gov

The process involves several critical steps:

Stereochemical Control : Ensuring the correct stereochemistry of the glycosidic linkages (β-1,3 and β-1,4) is paramount. This is often achieved using specific activating agents and protecting groups on the sugar building blocks. nih.gov

Protecting Groups : The various hydroxyl, carboxyl, and amino groups on the sugar monomers must be selectively protected and deprotected throughout the synthesis. The trichloroacetyl group, for instance, has been used effectively as a nitrogen protective group for glucosamine units. nih.govnih.gov

Glycosylation Strategy : A pre-activation based chemoselective glycosylation strategy has been successfully employed. nih.govnih.gov This involves activating a glycosyl donor before adding the glycosyl acceptor.

Controlled Radical Depolymerization Techniques

An alternative to enzymatic and chemical synthesis is the controlled depolymerization of high-molecular-weight hyaluronic acid using physical methods, such as radical depolymerization. This can be achieved by exposing an HA solution to controlled conditions that generate free radicals, leading to chain cleavage.

Methods for controlled degradation include:

Photopolymerization : Reactive groups like methacrylates can be attached to the HA backbone, which can then be cross-linked using free radical polymerization initiated by ultraviolet (UV) light. nih.gov While this is often used for hydrogel formation, the underlying radical chemistry can also be adapted for controlled degradation.

Thermal and Pressure-Induced Cleavage : A novel laboratory device has been developed that uses precisely regulated temperature and pressure to induce the cleavage of HA polymer chains as they pass through a narrow capillary. mdpi.com This physical method avoids the need for chemical or enzymatic agents and allows for the production of a wide range of molecular weights by adjusting parameters like temperature and exposure time. mdpi.com

These techniques offer a way to tune the molecular weight of HA, but producing a monodisperse sample of a specific oligosaccharide like a dodecasaccharide remains a significant challenge that typically requires subsequent fractionation and purification steps. nih.govyoutube.com

Chemical Modification and Derivatization Strategies

Once hyaluronate dodecasaccharide is obtained, it can be chemically modified to alter its properties or to conjugate other molecules. The hydroxyl, carboxyl, and N-acetyl groups of the saccharide units serve as potential sites for modification. acs.orgmdpi.com

One common strategy involves modification at the reducing end of the oligosaccharide. nih.govmanchester.ac.uk For example, various chemical groups can be conjugated by reductive amination. manchester.ac.uk These modifications can be used to attach fluorescent labels for imaging, to create probes for studying HA-protein interactions, or to alter the biological activity of the oligosaccharide. nih.govresearchgate.netbiorxiv.org Studies have shown that modifying hexasaccharides with aminobenzoic acid derivatives can increase their affinity for specific HA-binding proteins like TSG-6 without affecting their affinity for others like CD44. nih.govresearchgate.net

Interactive Table: Examples of Chemical Modifications of HA Oligosaccharides

Modification Target Reagent/Method Purpose of Modification Reference
Reducing Terminus Reductive Amination with Aminobenzoic Acids Differentially modulate binding to HA-binding proteins (e.g., CD44, TSG-6). nih.govmanchester.ac.ukresearchgate.net nih.govmanchester.ac.ukresearchgate.net
Carboxyl Groups Carbodiimide Chemistry (e.g., EDC) Attachment of molecules with primary amines, cross-linking. acs.orgnih.gov acs.orgnih.gov
Hydroxyl Groups Etherification (e.g., with BDDE) or Esterification Cross-linking to form hydrogels, altering solubility. mdpi.comnih.gov mdpi.comnih.gov

Cross-linking Methods for Hyaluronate-Based Structures

Cross-linking transforms individual hyaluronate chains or oligosaccharides into a three-dimensional hydrogel network. fillersupplies.com This enhances viscosity, elasticity, and stability, making the resulting structures suitable for biomedical applications like tissue engineering and drug delivery. fillersupplies.comyoutube.com

Cross-linking can be achieved through several methods:

Chemical Cross-linking : This involves forming stable, irreversible covalent bonds between HA molecules using a cross-linking agent. mdpi.com Common cross-linkers include 1,4-butanediol diglycidyl ether (BDDE), divinyl sulfone (DVS), and carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). mdpi.comnih.gov

Physical Cross-linking : This method utilizes non-covalent interactions such as ionic interactions, hydrogen bonding, or hydrophobic interactions to form a reversible network. fillersupplies.comyoutube.com For example, the negatively charged carboxylate groups on HA can interact with multivalent metal cations, which act as ionic cross-linkers. youtube.com

Enzymatic Cross-linking : This approach uses enzymes to catalyze the formation of bonds between HA molecules under mild conditions. nih.govfillersupplies.com

Photo-Cross-linking : By modifying HA with photoreactive groups like methacrylates, a hydrogel can be formed upon exposure to UV light in the presence of a photoinitiator. nih.gov

The choice of cross-linking method directly impacts the physical properties (e.g., mechanical strength, degradation rate) and biological performance of the resulting hyaluronate-based material. fillersupplies.comyoutube.com

Functional Group Conjugation for Research Tool Development

The ability to attach specific functional groups to this compound has unlocked a powerful toolkit for researchers. These modifications transform the otherwise biologically active but analytically challenging oligosaccharide into a versatile probe for a range of applications, from biochemical assays to cellular imaging. The primary sites for conjugation on the hyaluronan backbone are the carboxyl groups of the glucuronic acid residues, the hydroxyl groups, and the N-acetyl groups of the N-acetyl-D-glucosamine units.

Commonly conjugated functional groups include fluorescent dyes and biotin. These modifications allow for the sensitive detection and quantification of interactions between the dodecasaccharide and its binding partners, such as cell surface receptors and enzymes.

Fluorescent Labeling: The covalent attachment of fluorescent molecules, such as fluorescein or rhodamine, to this compound enables its direct visualization in biological systems. These fluorescent probes are invaluable for:

Cellular Imaging: Tracking the uptake and localization of the dodecasaccharide within cells and tissues.

Receptor Binding Studies: Quantifying the binding affinity of the dodecasaccharide to specific cell surface receptors, such as CD44.

Enzyme Activity Assays: Monitoring the degradation of the dodecasaccharide by hyaluronidases.

Biotinylation: The conjugation of biotin to this compound creates a high-affinity tag for streptavidin-based detection systems. Biotinylated dodecasaccharides are widely used in:

Affinity-Based Assays: Developing enzyme-linked immunosorbent assays (ELISAs) and other plate-based assays to screen for and characterize hyaluronan-binding proteins.

Pull-Down Assays: Isolating and identifying proteins that interact with the dodecasaccharide from complex biological samples.

Histochemistry: Visualizing the distribution of dodecasaccharide binding sites in tissue sections.

The synthesis of these functionalized dodecasaccharides often involves multi-step chemical or chemoenzymatic approaches to ensure the production of well-defined molecules with a specific degree of labeling.

Below is a table summarizing examples of functional group conjugations to hyaluronan oligosaccharides and their applications in research, with a focus on methodologies applicable to dodecasaccharides.

Functional GroupConjugation MethodResearch ApplicationExample Finding
Fluorescent Dye (e.g., Fluorescein) Carbodiimide chemistry targeting carboxyl groupsCellular imaging, receptor binding studiesVisualization of hyaluronan uptake by cells.
Biotin Amidation of carboxyl groups or reductive amination of the reducing endELISA-like assays, pull-down assays, histochemistryIdentification of novel hyaluronan-binding proteins.
Amine Group Modification of carboxyl groupsIntermediate for further labeling with other functional groupsCreation of a versatile platform for multi-modal imaging probes.

The development and application of these functionalized hyaluronate dodecasaccharides are providing unprecedented insights into the nuanced roles of this specific oligosaccharide in health and disease. As synthetic and analytical techniques continue to advance, the sophistication and utility of these research tools are expected to expand, further unraveling the complexities of hyaluronan biology.

Analytical Characterization Techniques for Hyaluronate Dodecasaccharide

Spectroscopic Analysis

Spectroscopic techniques are indispensable for obtaining detailed structural information about the hyaluronate dodecasaccharide at a molecular level.

Complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

¹H NMR: The ¹H NMR spectrum provides key information. The anomeric proton signals (H1) are particularly diagnostic, appearing in a distinct region of the spectrum. Their chemical shifts and coupling constants (³J(H1,H2)) confirm the β-configuration of the glycosidic linkages. Signals corresponding to the N-acetyl methyl protons of the N-acetyl-D-glucosamine (GlcNAc) residues are also clearly identifiable. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals a unique signal for each carbon atom in the dodecasaccharide. The chemical shifts of the anomeric carbons (C1) further corroborate the β-linkage, while the shifts of C3 and C4 carbons of adjacent residues confirm the (1→3) and (1→4) linkage pattern. nih.gov The ¹³C chemical shifts for the internal residues of the dodecasaccharide are comparable to those of high-molecular-weight hyaluronan, indicating a similar conformation. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all the proton and carbon signals unambiguously by mapping the correlations between them.

The table below summarizes typical ¹H NMR chemical shifts for the constituent residues of hyaluronate oligosaccharides.

ProtonD-Glucuronic Acid (GlcA) Residue (ppm)N-Acetyl-D-glucosamine (GlcNAc) Residue (ppm)
H1 ~4.55~4.45
H2 ~3.40~3.70
H3 ~3.65~3.60
H4 ~3.75~3.55
H5 ~3.95~3.50
-COCH₃ N/A~2.05
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH.

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and confirming the sequence of this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for analyzing these large, non-volatile molecules without causing fragmentation. oup.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for coupling with liquid chromatography (LC-MS). nih.gov It generates multiply charged ions from the dodecasaccharide molecule in solution, allowing for the analysis of high-mass compounds on mass analyzers with a more limited mass-to-charge (m/z) range. For a dodecasaccharide, species such as [M-2H]²⁻, [M-3H]³⁻, and [M-4H]⁴⁻ are commonly observed in negative ion mode. nih.gov The high mass accuracy of modern ESI-MS instruments allows for the confirmation of the elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is a high-throughput technique that provides rapid molecular weight determination. oup.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte, primarily as singly charged ions (e.g., [M-H]⁻ or [M+Na-2H]⁻). This technique is highly effective for analyzing mixtures of oligosaccharides and assessing the purity of the dodecasaccharide preparation. oup.com

Tandem Mass Spectrometry (MS/MS): For sequence confirmation, tandem MS is employed. A specific ion of the dodecasaccharide is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions, arising from glycosidic bond cleavages, provide information about the sequence of the GlcNAc and D-glucuronic acid (GlcA) units. nih.gov This confirms the repeating disaccharide structure of the oligomer.

The table below shows the theoretical mass-to-charge ratios for a this compound (C₈₄H₁₂₅N₆O₇₃, Average Mass ≈ 2281.9 Da) in negative ion mode ESI-MS.

Ion SpeciesCharge State (z)Theoretical m/z
[M-2H]²⁻ 21140.0
[M-3H]³⁻ 3759.6
[M-4H]⁴⁻ 4569.5
[M-5H]⁵⁻ 5455.4

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification, profiling, and analysis of this compound, separating it from other oligomers and impurities.

Size Exclusion Chromatography (SEC), often coupled with High-Performance Liquid Chromatography (HPLC), separates molecules based on their hydrodynamic volume. mdpi.comnih.gov It is a valuable technique for assessing the molecular weight distribution and purity of a dodecasaccharide sample. lcms.cz

In SEC, a column packed with porous beads is used. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This method effectively separates the dodecasaccharide from higher molecular weight HA chains and smaller oligosaccharide fragments. oup.com SEC is widely used as an initial purification step in the preparation of specific HA oligomers. oup.com

Relative Molecular SizePore InteractionElution Order
Larger Oligomers (>12-mer) ExcludedElute First
Dodecasaccharide (12-mer) Partially IncludedElutes Intermediate
Smaller Oligomers (<12-mer) Fully IncludedElute Last

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the high-resolution separation and profiling of HA oligosaccharides. Anion-exchange chromatography is particularly effective due to the negatively charged carboxyl groups of the GlcA residues. oup.com

In anion-exchange HPLC, a stationary phase with positively charged functional groups is used to bind the negatively charged oligosaccharides. Elution is typically achieved by increasing the salt concentration (e.g., using an ammonium (B1175870) bicarbonate gradient) or changing the pH of the mobile phase. oup.com This disrupts the electrostatic interaction between the oligosaccharides and the stationary phase. The strength of the interaction is proportional to the number of carboxyl groups, allowing for excellent separation of oligosaccharides based on their degree of polymerization. This method can resolve HA oligomers ranging from tetrasaccharides to chains of over 30 units. oup.com

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a powerful and versatile method for the separation of HA oligomers, including the dodecasaccharide. nih.gov This technique combines the principles of reversed-phase chromatography with the use of an ion-pairing agent in the mobile phase.

The ion-pairing agent, typically a quaternary ammonium salt like tetrabutylammonium (B224687) hydroxide (B78521), has a lipophilic alkyl chain and a positive charge. nih.gov It forms a neutral ion pair with the negatively charged carboxyl groups on the dodecasaccharide. This neutral complex can then be retained and separated on a nonpolar reversed-phase (e.g., C18) column. nih.govnih.gov

Separation is optimized by adjusting the concentration of the ion-pairing agent and the gradient of the organic solvent (e.g., acetonitrile) in the mobile phase. nih.govnih.gov IP-RP-HPLC provides excellent resolution for oligosaccharides from tetra- to dodecasaccharides and beyond. nih.gov A significant advantage of using volatile ion-pairing reagents like tributylamine (B1682462) is the method's direct compatibility with mass spectrometry detection (IP-RP-HPLC-MS), enabling simultaneous separation and characterization. nih.gov

ParameterDescription
Stationary Phase Polymeric C18 or similar nonpolar material. nih.gov
Mobile Phase Aqueous buffer with an organic modifier (e.g., acetonitrile). nih.gov
Ion-Pairing Agent Tetrabutylammonium hydroxide or Tributylamine. nih.govnih.gov
Detection UV (210-232 nm) or Mass Spectrometry (MS). oup.comnih.gov
Principle of Separation Retention of the neutral ion-pair on the C18 column, with elution controlled by organic solvent gradient.

Electrophoretic Techniques

Electrophoretic techniques separate charged molecules, like hyaluronan oligosaccharides, based on their size and charge in an electric field. These methods are fundamental for sizing and identifying specific oligomers.

Agarose (B213101) gel electrophoresis is a widely used method for the separation of macromolecules like DNA and large polysaccharides. nih.govechelon-inc.com For hyaluronan (HA) oligosaccharides, this technique can be adapted to separate and estimate their molecular size. The principle lies in the migration of the negatively charged HA molecules through a porous agarose matrix under the influence of an electric field. Smaller molecules navigate the pores more easily and thus migrate faster than larger ones.

The electrophoretic mobility of hyaluronan is inversely proportional to the logarithm of its molecular weight over a certain range. nih.govbohrium.com By running a set of HA standards of known molecular weights alongside the sample containing the dodecasaccharide, a calibration curve can be constructed to determine its size. The separated oligosaccharides are typically visualized using stains such as Stains-All or Alcian blue. mdpi.com While highly effective for larger HA fragments, the resolution for very small oligosaccharides can be limited, and polyacrylamide gels are often preferred for higher resolution of smaller fragments. nih.govnih.gov

Table 1: Illustrative Data for Sizing of Hyaluronan Oligosaccharides by Agarose Gel Electrophoresis

OligosaccharideNumber of Disaccharide UnitsApproximate Molecular Weight (kDa)Relative Mobility (Rf)
Tetrasaccharide20.81.00
Hexasaccharide31.20.92
Octasaccharide41.60.85
Decasaccharide52.00.79
Dodecasaccharide 6 2.4 0.74
Tetradecasaccharide72.80.69

Note: The relative mobility values are illustrative and can vary depending on experimental conditions such as gel concentration, buffer system, and voltage.

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a highly sensitive technique for the analysis of oligosaccharides. nih.govoup.com This method involves the derivatization of the reducing end of the carbohydrate with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC). nih.gov The labeled oligosaccharides are then separated by polyacrylamide gel electrophoresis (PAGE) and detected using a fluorescence imaging system.

FACE offers high resolution, allowing for the separation of oligosaccharides that differ by a single monosaccharide unit. nih.gov This makes it an excellent method for the identification of specific oligomers like the this compound from a complex mixture. By comparing the migration of the fluorescently labeled sample to a ladder of known HA oligosaccharide standards, the presence and quantity of the dodecasaccharide can be confirmed. oup.com Research has demonstrated the successful separation and identification of hyaluronan oligosaccharides, including the dodecasaccharide (HA12), using FACE. oup.com

Table 2: Representative Data for Identification of this compound by FACE

Labeled Oligosaccharide StandardMigration Distance (cm)
HA4-AMAC5.2
HA6-AMAC4.8
HA8-AMAC4.4
HA10-AMAC4.0
HA12-AMAC 3.6
HA14-AMAC3.2
HA16-AMAC2.8

Note: The migration distances are for illustrative purposes and depend on the specific experimental setup, including gel composition and electrophoresis run time.

Biophysical Techniques for Conformational and Interaction Studies

Biophysical techniques provide valuable insights into the three-dimensional structure of this compound and its interactions with other biological molecules.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. springernature.comnicoyalife.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the binding of a second molecule (the analyte) from a solution flowing over the surface is detected as a change in the refractive index. nih.gov

SPR can be employed to study the interaction of this compound with its binding proteins, such as CD44 or the Receptor for Hyaluronan-Mediated Motility (RHAMM). researchgate.net By analyzing the binding and dissociation phases of the interaction, key kinetic parameters can be determined. While SPR has been used to investigate the binding of hyaluronan to its receptors, specific kinetic data for the interaction of a dodecasaccharide are not always readily available and can be dependent on the specific protein and experimental conditions.

Table 3: Illustrative Kinetic Parameters for the Interaction of a Hyaluronan Oligosaccharide with a Binding Protein Measured by SPR

AnalyteLigandAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (M)
This compoundRecombinant CD441.5 x 10³3.0 x 10⁻³2.0 x 10⁻⁶

Note: These values are hypothetical and serve as an example of the type of data that can be obtained from SPR analysis. Actual values will vary depending on the specific interacting molecules and experimental conditions.

Molecular and Cellular Mechanisms of Hyaluronate Dodecasaccharide Action

Size-Dependent Biological Activity of Hyaluronan Oligosaccharides

The biological consequences of HA are not uniform across its size spectrum. Instead, a clear size-dependent functionality is observed, where oligosaccharides of varying lengths can elicit different, and sometimes opposing, cellular responses. This phenomenon is central to understanding the specific roles of hyaluronate dodecasaccharide.

The length of hyaluronan oligosaccharides is a key determinant of their interaction with cell surface receptors and the subsequent activation of intracellular signaling cascades. High-molecular-weight HA often exerts anti-inflammatory and immunosuppressive effects, whereas low-molecular-weight HA fragments and oligosaccharides are frequently proinflammatory and pro-angiogenic. frontiersin.orgmdpi.com

Research has shown that different sizes of HA fragments can trigger distinct signaling pathways. For instance, HA oligosaccharides ranging from 4 to 16 mers have been shown to activate dendritic cells through Toll-like receptor 4 (TLR4). glycoforum.gr.jp Furthermore, HA 6-mers, but not 4-mers, can induce the activation of NF-κB in chondrocytes. glycoforum.gr.jp While the specific signaling profile exclusively induced by a dodecasaccharide is an area of ongoing research, it is understood to fall within the bioactive range of low-molecular-weight fragments that can modulate cellular behavior. The signaling pathways initiated by HA's interaction with its primary receptors, CD44 and RHAMM, are complex and can lead to varied inflammatory and tumorigenic responses. frontiersin.org

The table below summarizes the differential effects of various hyaluronan oligosaccharide sizes, providing context for the specific actions of a dodecasaccharide.

Oligosaccharide SizeKnown Biological ActivitiesAssociated Signaling Pathways
Tetrasaccharide (4-mer) Induction of heat shock proteins; anti-apoptotic. mdpi.com-
Hexasaccharide (6-mer) Pro-inflammatory; induces NF-κB activation in chondrocytes. glycoforum.gr.jpNF-κB
Dodecasaccharide (12-mer) A 12-mer HA-binding peptide has been shown to reduce lung metastasis in melanoma models. researchgate.net-
Oligosaccharides (General) Angiogenic; chemotactic for inflammatory cells; induction of cytokines and chemokines. glycoforum.gr.jpTLR4, NF-κB

This table is generated based on available research findings and illustrates the size-dependent nature of hyaluronan bioactivity.

While much of the literature discusses the activities of HA oligosaccharides in broader size ranges, specific functions have been associated with particular lengths. The minimum size required for binding to certain receptors is a critical factor. For example, the smallest HA fragment that can bind to the CD44 receptor is a hexasaccharide (6-mer). nih.gov This implies that a dodecasaccharide is of sufficient length to engage with this key receptor.

A significant finding directly related to the 12-mer size comes from studies on cancer metastasis. A specific 12-mer HA-binding peptide, Pep-1, has been demonstrated to reduce lung metastasis and prolong the survival of mice with melanoma. researchgate.net This suggests that a dodecasaccharide structure can interfere with processes crucial for tumor progression. The precise mechanism of this anti-metastatic activity is a subject of further investigation but underscores the specific biological relevance of the dodecasaccharide size.

Receptor-Mediated Interactions and Signal Transduction

The biological effects of this compound are mediated through its interaction with specific cell surface receptors. These interactions trigger intracellular signaling pathways that ultimately dictate the cellular response. The primary receptors for hyaluronan are CD44, RHAMM, and HARE/Stabilin-2.

CD44 is a widely expressed transmembrane glycoprotein (B1211001) that serves as the principal receptor for HA. nih.gov The binding of HA to CD44 is crucial for a variety of cellular processes, including adhesion, migration, and proliferation. mdpi.com The interaction is size-dependent, with a minimum of six monosaccharide units (a hexasaccharide) being required for binding. nih.gov Therefore, a dodecasaccharide, being composed of twelve monosaccharide units, is capable of binding to CD44.

The binding affinity of HA for CD44 can vary depending on the cell type and the activation state of the receptor. nih.gov CD44 can exist in a low-affinity or a high-affinity state for HA. nih.gov While specific binding affinity values for a dodecasaccharide are not extensively reported, studies on low molecular weight HA provide some insight. The interaction between HA and CD44 is a key regulator of downstream signaling, including pathways involving receptor tyrosine kinases like ErbB2 and EGFR, as well as non-receptor kinases of the Src family and Ras family GTPases. mdpi.com

The following table outlines key aspects of the HA-CD44 interaction relevant to a dodecasaccharide.

FeatureDescription
Minimum Binding Size Hexasaccharide (6-mer). nih.gov
Dodecasaccharide Binding A 12-mer is of sufficient size to bind to CD44.
Receptor States CD44 exists in non-binding, inducible-binding, and constitutive-binding states. nih.gov
Downstream Signaling Activation of pathways involving ErbB2, EGFR, Src family kinases, and Ras family GTPases. mdpi.com

This table summarizes the fundamental principles of the interaction between hyaluronan and the CD44 receptor.

RHAMM is another important receptor for HA that is involved in cell motility and has been implicated in cancer progression. frontiersin.orgnih.gov Unlike CD44, RHAMM can be found on the cell surface, in the cytoplasm, and in the nucleus. nih.gov RHAMM appears to preferentially bind to low-molecular-weight HA, which would include dodecasaccharides. mdpi.com

The interaction of low-molecular-weight HA with RHAMM can activate several signaling molecules, including focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK1/2), and protein kinase C (PKC). nih.gov In fibrosarcoma cells, the adhesion-promoting effect of low-molecular-weight HA has been shown to be dependent on RHAMM and involves the activation of FAK and ERK1/2 signaling pathways. nih.gov This highlights a specific mechanism through which dodecasaccharide-sized HA fragments could influence cell behavior.

HARE, also known as Stabilin-2, is a scavenger receptor primarily responsible for the clearance of HA from the circulation. nih.govmdpi.com It is highly expressed in the sinusoidal endothelial cells of the liver, spleen, and lymph nodes. nih.gov HARE binds and internalizes HA of various sizes for lysosomal degradation. nih.gov The recognition of HA by HARE is a crucial mechanism for maintaining HA homeostasis in the body. mdpi.com

While HARE can bind a wide range of HA sizes, its interaction with smaller oligosaccharides is part of the systemic clearance process. The binding of HA to HARE can also initiate intracellular signaling. For example, the endocytosis of HA by HARE has been shown to activate signaling pathways. mdpi.com This suggests that even as dodecasaccharides are being cleared from the system, they can still trigger cellular responses in the process.

Engagement of LYVE-1 (Lymphatic Vessel Endothelial Hyaluronan Receptor 1)

Lymphatic Vessel Endothelial Hyaluronan Receptor 1 (LYVE-1) is a primary receptor for hyaluronan on lymphatic endothelial cells. researchgate.net The interaction between hyaluronan fragments and LYVE-1 is critical for processes such as leukocyte trafficking and lymphangiogenesis. researchgate.netnih.gov Low molecular weight hyaluronan (LMW-HA), a category that includes dodecasaccharides, has been shown to induce lymphangiogenesis through its interaction with LYVE-1. nih.gov This engagement can trigger intracellular signaling pathways, including the phosphorylation of PKCα/βII and ERK1/2, leading to increased proliferation, migration, and tube formation of lymphatic endothelial cells. nih.gov

The binding of LMW-HA to LYVE-1 can be blocked by neutralizing anti-LYVE-1 antibodies, which subsequently inhibits the downstream cellular effects, confirming the receptor's role in mediating these processes. nih.gov This interaction is also implicated in the trafficking of dendritic cells and macrophages into the lymphatic system. researchgate.net Furthermore, the interaction between cell-surface hyaluronan on cancer cells and LYVE-1 on lymphatic endothelial cells may play a role in tumor cell adhesion and metastasis. nih.gov

ReceptorLigand CategoryKey Cellular OutcomeSignaling Molecules Involved
LYVE-1Low Molecular Weight Hyaluronan (LMW-HA)LymphangiogenesisPKCα/βII, ERK1/2
LYVE-1HyaluronanLeukocyte Trafficking-
LYVE-1Tumor Cell Surface HyaluronanTumor Cell Adhesion-

Putative Interactions with Toll-Like Receptors (TLR2, TLR4)

Low molecular weight fragments of hyaluronan are recognized as endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs), that can activate the innate immune system through Toll-Like Receptors (TLRs). mdpi.com Specifically, small hyaluronan oligosaccharides have been shown to engage both TLR4 and the primary hyaluronan receptor, CD44. bohrium.com

Studies have demonstrated that small hyaluronan fragments induce the maturation of dendritic cells via TLR4, a key receptor in innate immunity. nih.gov This activation leads to the phosphorylation of p38 and p42/44 MAP-kinases and the nuclear translocation of NF-κB. nih.gov The involvement of TLR4 is confirmed by experiments showing that dendritic cells from mice with mutant TLR4 alleles are nonresponsive to stimulation by small hyaluronan. nih.gov Furthermore, blocking TLR4 with specific antibodies inhibits the production of inflammatory cytokines like TNF-α in response to these fragments. bohrium.comnih.gov

While the interaction with TLR4 is well-documented for small hyaluronan oligosaccharides, the role of TLR2 is less clear. Some studies suggest TLR2 is not involved in the response of dendritic cells to small hyaluronan. nih.gov However, other research indicates that both TLR2 and TLR4 may be involved in the inflammatory response to low molecular weight hyaluronan. mdpi.comdiabetesjournals.org Recent findings in the context of plaque erosion in acute coronary syndrome suggest a role for TLR2 in neutrophil activation, potentially triggered by elevated levels of hyaluronic acid. nih.gov It is important to note that direct binding of hyaluronan fragments to TLR2 or TLR4 has not been definitively shown, and the interaction may be part of a larger receptor complex. oup.com

ReceptorLigand CategoryKey Cellular OutcomeSupporting Evidence
TLR4Small Hyaluronan OligosaccharidesDendritic Cell Maturation, Pro-inflammatory Cytokine ProductionNon-responsive in TLR4-mutant mice; Blockade with anti-TLR4 mAb inhibits response. nih.gov
TLR2Hyaluronic AcidNeutrophil ActivationHigher TLR2 expression and MMP9 release in response to HA in specific disease contexts. nih.gov

Intracellular Signaling Cascades Modulated by this compound

The binding of this compound and similar small fragments to cell surface receptors initiates a variety of intracellular signaling cascades that regulate fundamental cellular processes.

NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) Pathway Modulation

The NF-κB pathway is a central regulator of inflammation. Small hyaluronan fragments have been shown to activate an NF-κB/I-κBα autoregulatory loop in macrophages. scispace.com This activation is specific to smaller fragments, as high molecular weight hyaluronan does not produce the same effect. scispace.com The process involves the degradation of the inhibitory protein I-κBα, allowing the p50 and p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. scispace.com

This NF-κB activation is often downstream of TLR4 engagement. nih.gov The stimulation of TLR4 by hyaluronan oligosaccharides leads to the activation of inflammatory pathways that culminate in the activation of NF-κB, which is responsible for the expression of mediators like TNF-α, IL-6, and IL-1β. bohrium.comnih.govscispace.com However, in some cell types, such as T-lymphoid tumor cells, hyaluronan oligosaccharides have been found to induce apoptosis without involving NF-κB activation, suggesting cell-type specific responses. nih.gov

MAPK (Mitogen-Activated Protein Kinase) Pathway Activation (e.g., ERK1/2)

The MAPK pathways are crucial for regulating cell proliferation, differentiation, and survival. cellsignal.com Hyaluronan fragments can activate several components of the MAPK cascade, including ERK1/2 and p38. nih.gov The activation of ERK1/2 (also known as p44/42 MAPK) is a common downstream effect of hyaluronan fragment signaling. mdpi.com

For instance, LMW-HA stimulation of lymphatic endothelial cells leads to the rapid phosphorylation of ERK1/2, a process mediated by the LYVE-1 receptor. nih.gov In trophoblasts, higher molecular weight forms of hyaluronan have been shown to activate the MAPK/ERK1/2 pathway to promote cell growth and invasion. nih.gov In macrophages, hyaluronic acid has been identified as activating a CD44-MAPK/ERK axis, demonstrating the pathway's role in immune surveillance. nih.gov Conversely, in some contexts, high molecular weight hyaluronan can inhibit the production of matrix metalloproteinases (MMPs) by inducing MKP-1, a negative regulator of ERK1/2. researchgate.net

PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) Pathway Regulation

The PI3K/Akt pathway is a critical signaling route for cell survival and proliferation. The effect of hyaluronan oligosaccharides on this pathway can be context-dependent. In certain lymphoma cell lines, these oligosaccharides have been shown to induce apoptosis by suppressing the PI3K/Akt cell survival pathway. nih.gov This involves the inhibition of PIP3 production and a reduction in Akt phosphorylation levels. nih.gov

In contrast, in other cell types like human trophoblasts, high molecular weight hyaluronan activates the PI3K/Akt pathway to promote proliferation and inhibit apoptosis. nih.gov Blocking this pathway inhibits the pro-growth effects of hyaluronan in these cells. nih.gov Furthermore, the interaction of hyaluronan with its receptor CD44 can activate the PI3K pathway, which has been linked to the expression of multidrug resistance proteins in cancer cells. researchgate.net

Src Kinase Activation and Downstream Effects

Src family kinases are non-receptor tyrosine kinases that play important roles in regulating cell proliferation, migration, and adhesion. nih.gov The interaction of hyaluronan with its primary receptor, CD44, can stimulate c-Src kinase activity. nih.govnih.gov This activation is a key event in mediating downstream cellular functions.

Upon HA-CD44 engagement, the activated c-Src can phosphorylate other proteins, such as the cytoskeletal protein cortactin and the transcription factor Twist. nih.govnih.gov The phosphorylation of Twist promotes its translocation to the nucleus, where it can activate the transcription of specific genes, including those for microRNAs like miR-10b. This cascade can ultimately lead to changes in the expression of Rho GTPases (RhoA/RhoC) and the activation of Rho-kinase (ROK), promoting cytoskeleton activation and enhancing tumor cell invasion. nih.govnih.gov

PathwayModulating LigandKey Downstream EventsCellular Outcome
NF-κB Small HA FragmentsI-κBα degradation; p65/p50 nuclear translocationPro-inflammatory gene expression. scispace.com
MAPK/ERK LMW-HAPhosphorylation of ERK1/2Cell proliferation, migration. nih.gov
PI3K/Akt HA OligosaccharidesInhibition of Akt phosphorylationApoptosis (in lymphoma cells). nih.gov
PI3K/Akt High MW HAActivation of Akt phosphorylationCell survival, proliferation (in trophoblasts). nih.gov
Src Kinase Hyaluronanc-Src activation; Twist phosphorylation; miR-10b expressionEnhanced cell invasion. nih.govnih.gov

PKCα/βII (Protein Kinase C alpha/beta II) Phosphorylation

This compound, as a specific size of hyaluronan oligosaccharide (o-HA), is involved in activating intracellular signal transduction pathways, including those mediated by Protein Kinase C (PKC). Research on angiogenic oligosaccharides of hyaluronan demonstrates that they can increase PKC activity two- to three-fold in the membranes of endothelial cells. nih.gov Activation of PKC is a critical step in the signaling cascade initiated by o-HA, leading to downstream cellular responses. nih.gov

The activation process is controlled by phosphorylation events. Generally, PKC activity is regulated by phosphorylation at three distinct sites: the activation loop (Thr500), an autophosphorylation site (Thr641), and a carboxy-terminal hydrophobic site (Ser660). cellsignal.com Specific antibodies can detect PKC alpha when phosphorylated at threonine 638 and PKC beta II when phosphorylated at threonine 641, confirming the importance of these specific phosphorylation events for activation. cellsignal.com Studies have shown that o-HA treatment of bovine aortic endothelial cells leads to the sustained translocation of PKC betaI and epsilon isoforms to the cell membrane for at least 24 hours. nih.gov This translocation is a key indicator of activation and is implicated in modulating the proliferative effects of o-HA. nih.gov The inhibition of o-HA-induced cell proliferation after down-regulating PKC activity underscores the essential role of this kinase in the cellular response to hyaluronan fragments. nih.gov

Modulation of Cellular Processes by this compound

Regulation of Cell Adhesion and Migration

This compound and other hyaluronan oligosaccharides play a complex, often context-dependent role in regulating cell adhesion and migration. ahajournals.orgnih.gov The interaction of hyaluronan with cell surface receptors, primarily CD44, is central to these functions. nih.gov High molecular weight hyaluronan can act as a barrier to cell adhesion, while its degradation by hyaluronidases at focal adhesion sites is critical for enabling robust cell-substrate adhesion and migration. nih.gov

Hyaluronan fragments can influence cell motility. For instance, HA is known to promote the migration of corneal epithelial cells. researchgate.net Binding of HA to CD44 can activate Rho GTPases, which rearrange the cytoskeleton to facilitate cell movement. nih.gov However, the effects can be inhibitory; small HA oligosaccharides have been shown to inhibit the proliferation and migration of smooth muscle cells by preventing the formation of the HA-dependent pericellular matrix required for these processes. ahajournals.org

Cellular ProcessEffect of Hyaluronate OligosaccharidesKey MediatorsSupporting Evidence
Cell Adhesion Can be inhibited by a dense HA matrix; degradation of HA at focal adhesions promotes adhesion.TMEM2 (Hyaluronidase), Integrins, CD44 nih.gov
Cell Migration Promotes migration in some cell types (e.g., corneal epithelial cells).CD44, Rho GTPases nih.govresearchgate.net
Cell Migration Inhibits migration in other cell types (e.g., smooth muscle cells) by disrupting the pericellular matrix.Pericellular Matrix Components ahajournals.org

Influence on Cell Proliferation and Differentiation

The molecular weight of hyaluronan is a critical determinant of its effect on cell proliferation and differentiation. nih.gov Low-molecular-weight fragments, a category that includes dodecasaccharides, are often associated with stimulating cell proliferation. nih.govnih.gov For example, oligosaccharides of hyaluronan (3 to 10 disaccharides) have been shown to be angiogenic, activating a signal transduction pathway that results in the proliferation of endothelial cells. nih.gov This proliferative effect is mediated through the CD44 receptor and involves the activation of protein tyrosine kinases and the PKC pathway. nih.gov In contrast, high molecular weight HA has been observed to decrease cell adhesion and proliferation rates in a concentration-dependent manner. nih.gov

Conversely, hyaluronan fragments can also drive cell differentiation. High molecular weight HA has been shown to promote osteogenic differentiation, as indicated by increased mRNA expression of markers like ALP, RUNX-2, and OCN. nih.gov In another context, HA oligomers, when combined with TGF-β1, synergistically suppress the proliferation of vascular smooth muscle cells while dramatically enhancing the regeneration of the elastin (B1584352) matrix, a key differentiation outcome. csuohio.edu

Cell TypeEffect of Hyaluronate OligosaccharidesAssociated Pathway/MarkersSupporting Evidence
Endothelial Cells Induction of proliferation.CD44, Tyrosine Kinases, PKC nih.gov
Bone Marrow Stem Cells Enhanced proliferation (low MW); Promotion of osteogenic differentiation (high MW).ALP, RUNX-2, OCN (for differentiation) nih.gov
Vascular Smooth Muscle Cells Suppression of proliferation and promotion of elastogenesis (with TGF-β1).Tropoelastin, Lysyl Oxidase csuohio.edu

Impact on Cellular Apoptosis Pathways

Hyaluronate oligosaccharides can exert opposing effects on apoptosis, acting as either pro-apoptotic or anti-apoptotic agents depending on the cellular context. oup.comnih.gov This duality highlights the complexity of signaling pathways initiated by hyaluronan fragments.

In some cancer models, such as T-lymphoid disorders, hyaluronan oligosaccharides have been shown to induce apoptosis. oup.com This pro-apoptotic activity was linked to the suppression of the PI3-K/Akt cell survival pathway, a major factor in preventing apoptosis in lymphoma cells. oup.com The inhibition of Akt phosphorylation by these oligosaccharides prevents the downstream signaling that normally promotes cell survival. oup.com

Conversely, in other cell types, low molecular weight hyaluronan has demonstrated protective, anti-apoptotic effects. In a model of oxidative stress-induced apoptosis in human tenocytes, low molecular weight HAs were able to counteract the stress by decreasing the percentage of apoptotic cells. nih.govmdpi.com This protective role was associated with reversing the activation of key executioner caspases, specifically caspase 3 and 7. nih.gov

Cellular ContextEffect of Hyaluronate OligosaccharidesMolecular MechanismSupporting Evidence
Lymphoma Cells Induction of apoptosis.Suppression of the PI3-K/Akt survival pathway. oup.com
Human Tenocytes (under oxidative stress) Alleviation of apoptosis.Reversal of caspase 3 and 7 activation. nih.govmdpi.com

Effects on Cytoskeletal Rearrangement and Stress Fiber Formation

A key cellular response to hyaluronan is the significant rearrangement of the actin cytoskeleton, which is fundamental to cell shape, adhesion, and motility. nih.govnih.gov The binding of hyaluronan to its receptor CD44 is a primary trigger for these changes. nih.gov This interaction activates signaling pathways involving Rho family GTPases, which are master regulators of cytoskeletal dynamics. nih.gov

Specifically, HA-CD44 binding can activate RhoA and its downstream effector, Rho-associated kinase (ROCK). nih.gov This activation leads to the phosphorylation of substrates that promote actin-myosin contractility and the assembly of actin filaments into contractile bundles known as stress fibers. nih.gov The formation of these stress fibers enhances cellular contractility and strengthens cell adhesion. nih.govsemanticscholar.org Furthermore, the HA/CD44 complex can also activate other GTPases like Rac1, which can induce stress fiber formation in a Rho-dependent manner, indicating a "cross-talk" between these signaling pathways. nih.gov This intricate regulation of the cytoskeleton is a core mechanism through which hyaluronan fragments influence a wide array of cellular behaviors. nih.gov

Pre Clinical Investigations and Biological Roles of Hyaluronate Dodecasaccharide

Role in Inflammatory Responses and Immunomodulation (in vitro and non-human in vivo models)

Fragmented hyaluronan, including oligosaccharides like the dodecasaccharide, is recognized as an active signaling molecule in the immune system. Unlike high-molecular-weight HA, which is often associated with tissue homeostasis and anti-inflammatory properties, smaller HA fragments are potent mediators of inflammatory and immune responses. These fragments can accumulate at sites of tissue injury or infection, where they act as endogenous danger signals.

Regulation of Pro-inflammatory Cytokine and Chemokine Production

In preclinical models, hyaluronan oligosaccharides have been shown to be potent inducers of pro-inflammatory gene expression in various immune and non-immune cell types. This signaling is primarily mediated through interactions with cell surface receptors such as CD44 and Toll-like receptors (TLRs), specifically TLR2 and TLR4.

Upon binding to these receptors on immune cells like macrophages, hyaluronan fragments trigger intracellular signaling cascades that lead to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This activation results in the upregulated production and release of a range of pro-inflammatory cytokines and chemokines. For instance, studies on macrophage cell lines have demonstrated that HA fragments can stimulate the expression of cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). researchgate.net In non-human in vivo models, sodium hyaluronate has been observed to promote the release of IL-2, IL-6, and TNF-α in serum, contributing to the regulation of immune function. nih.gov

Furthermore, hyaluronan dodecasaccharides have been specifically implicated in inducing the production of the chemokine CXCL1/GRO1 by capillary endothelial cells, a key event in angiogenesis that also has implications for immune cell recruitment. researchgate.net

Attenuation or Potentiation of Oxidative Stress Responses

The role of hyaluronan oligosaccharides in oxidative stress is complex, with studies suggesting they can have both protective and potentiating effects depending on the context and model system. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and a cell's antioxidant capacity, is a key component of inflammation and tissue damage. mdpi.com

In some preclinical models, low-molecular-weight HA has demonstrated antioxidant properties. mdpi.com Studies have shown that HA oligosaccharides can protect against cellular injury induced by particulate matter by reducing ROS levels and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). doaj.org Another study found that low-molecular-weight HA preparations were able to counteract H2O2-induced oxidative stress in human tenocytes, thereby decreasing apoptosis. mdpi.com This suggests a capacity to attenuate oxidative damage under certain conditions.

Angiogenesis and Lymphangiogenesis Modulation

Hyaluronate dodecasaccharide is a recognized modulator of vascular growth, influencing both the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis). These processes are critical in development, wound healing, and various pathological conditions.

Effects on Endothelial Cell Proliferation, Migration, and Tube Formation

Numerous in vitro studies have established that small fragments of hyaluronan, including those in the size range of a dodecasaccharide (typically 4-25 disaccharide units), are pro-angiogenic. dovepress.com This contrasts with high-molecular-weight HA, which is generally found to be inhibitory to angiogenesis. nih.gov

Specific research has demonstrated that hyaluronan dodecasaccharides directly induce capillary endothelial cell sprouting. researchgate.net The pro-angiogenic activity of HA oligosaccharides is mediated through their interaction with endothelial cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). dovepress.com This binding initiates downstream signaling pathways involving kinases such as Src, FAK (Focal Adhesion Kinase), and ERK1/2, which are crucial for cell growth and movement.

The key processes of angiogenesis are directly stimulated by these fragments:

Proliferation: HA oligosaccharides have been shown to significantly increase the proliferation of endothelial cells, a fundamental step in creating new vessels. nih.gov

Migration: The interaction of HA oligosaccharides with receptors like RHAMM promotes changes in the cytoskeleton of endothelial cells, enhancing their motility and allowing them to migrate into areas where new vessels are needed. dovepress.com

Tube Formation: In vitro assays using collagen gels have shown that HA oligosaccharides stimulate endothelial cells to organize into three-dimensional, tube-like structures, mimicking the final stage of capillary formation. mdpi.comnih.gov

Table 1: Effects of Hyaluronate Oligosaccharides on Angiogenesis (In Vitro Models)
Biological ProcessEffectKey Mediating Receptors/PathwaysSource Index
Endothelial Cell ProliferationStimulatoryCD44, Src, FAK, ERK1/2 nih.gov
Endothelial Cell MigrationStimulatoryRHAMM, CD44 mdpi.comdovepress.com
Endothelial Cell Tube FormationStimulatoryCD44, RHAMM nih.gov
Capillary Endothelial Cell SproutingInductiveCD44, CXCL1/GRO1 researchgate.net

Impact on Lymphatic Endothelial Cell Activation and Lymphangiogenesis

In addition to its role in blood vessel formation, low-molecular-weight HA also promotes lymphangiogenesis. Lymphatic vessels are crucial for tissue fluid homeostasis and immune cell trafficking. The primary receptor for hyaluronan on lymphatic endothelial cells (LECs) is the Lymphatic Vessel Endothelial Hyaluronan Receptor-1 (LYVE-1). doaj.org

Studies have shown that low-molecular-weight HA can induce lymphangiogenesis through signaling pathways mediated by LYVE-1. This interaction can preserve the specific characteristics and markers of LECs in culture, such as Prox1 and podoplanin. doaj.org By modulating the activation state of LECs, hyaluronan fragments can stimulate the processes required for the formation of new lymphatic vessels, which is particularly relevant in the context of inflammation and tissue repair. mdpi.com

Table 2: Effects of Hyaluronate Oligosaccharides on Lymphangiogenesis (In Vitro Models)
Biological ProcessEffectKey Mediating Receptors/PathwaysSource Index
Lymphatic Endothelial Cell ActivationStimulatoryLYVE-1
Preservation of LEC PhenotypeSupportiveLYVE-1 doaj.org
LymphangiogenesisInductiveLYVE-1 mdpi.com

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the isolated chemical compound "this compound" to generate a detailed article covering its specific roles in the outlined pre-clinical investigations. The majority of research focuses on broader categories of hyaluronan (HA) fragments, such as low molecular weight hyaluronan (LMW-HA) or mixtures of oligosaccharides of varying lengths (e.g., 6-18 sugar units).

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline focusing solely on this compound. The existing research does not delineate the specific contributions and mechanisms of a 12-sugar unit hyaluronan fragment in the areas of:

Anti-Cancer Mechanisms in Pre-clinical Models

Disruption of Hyaluronan-CD44 Interactions in Tumor Microenvironment

To provide an article on these topics, it would be necessary to broaden the scope to include findings on various small hyaluronan oligosaccharides, which would go against the explicit instructions to focus solely on the dodecasaccharide. We recommend adjusting the scope of the subject to include a wider range of hyaluronan oligosaccharides to allow for a comprehensive and well-supported article.

Potential to Enhance Sensitivity to Chemotherapeutic Agents (in animal models)

Hyaluronan oligosaccharides (oHA) have demonstrated the ability in pre-clinical settings to sensitize multidrug-resistant (MDR) cancer cells to cytotoxic drugs. This effect is thought to be mediated through various mechanisms, including the modulation of drug efflux pumps and apoptotic pathways.

In a study involving murine lymphoma cell lines resistant to doxorubicin (B1662922) and vincristine (B1662923), treatment with oHA led to increased levels of apoptosis compared to the sensitive parent cell line. Furthermore, the combination of oHA with vincristine significantly enhanced apoptosis induction in the resistant cell lines. The underlying mechanism was partly attributed to the inhibition of P-glycoprotein (Pgp) activity, a common drug efflux pump responsible for MDR. It was also noted that oHA treatment led to a decrease in phosphorylated Akt (p-Akt), a key component of cell survival signaling pathways. conicet.gov.ar

These findings suggest that small hyaluronan fragments could potentially reverse chemotherapy resistance, a major obstacle in cancer treatment.

Table 1: Effect of Hyaluronan Oligosaccharides (oHA) on Chemotherapy-Resistant Lymphoma Cells

Cell Line Treatment Outcome Potential Mechanism
Doxorubicin-Resistant (LBR-D160) oHA + Vincristine Increased Apoptosis Inhibition of Pgp efflux pump
Vincristine-Resistant (LBR-V160) oHA + Vincristine Increased Apoptosis Inhibition of Pgp efflux pump, Decreased p-Akt, Downregulation of Survivin

Influence on Tumor Stroma and Interstitial Fluid Dynamics

The tumor stroma, or microenvironment, plays a critical role in cancer progression and response to therapy. A key component of the stroma in many tumors is high-molecular-weight hyaluronan (HMW-HA). cicancer.org This large polymer creates a dense and hydrated matrix, which contributes significantly to elevated interstitial fluid pressure (IFP). nih.gov

High IFP is a major physiological barrier to effective cancer treatment. It compresses intratumoral blood and lymphatic vessels, impairing blood flow and hindering the delivery of therapeutic agents to cancer cells. nih.govnih.gov Pre-clinical studies have shown that the enzymatic degradation of HMW-HA into smaller fragments, such as oligosaccharides, can dramatically alter the tumor stroma and improve drug delivery.

In animal models of pancreatic ductal adenocarcinoma, a tumor type known for its dense stroma, the systemic administration of a hyaluronidase (B3051955) enzyme (PEGPH20) depleted interstitial HMW-HA. nih.gov This degradation led to a significant reduction in IFP, leaving behind a less pressurized environment. nih.gov The normalization of pressure decompressed the tumor vasculature, effectively reopening blood vessels and enhancing the delivery of chemotherapeutic drugs like doxorubicin and gemcitabine. nih.gov

While this research focuses on the in-situ degradation of HMW-HA into smaller fragments rather than the direct administration of a dodecasaccharide, it underscores the profound impact that hyaluronan size has on the physical dynamics of the tumor microenvironment. The accumulation of smaller HA fragments, whether through enzymatic action or other means, is associated with a less dense and less pressurized stroma, which is more permissive to the influx of anti-cancer agents.

Furthermore, smaller HA fragments (ranging from 4- to 20-mers) have been shown to be biologically active, capable of stimulating endothelial cell proliferation, which is a critical step in angiogenesis. nih.govmdpi.com This suggests that while reducing IFP can be beneficial for drug delivery, the resulting smaller HA fragments could also have complex, size-dependent effects on the tumor microenvironment, including the promotion of new blood vessel formation. nih.govfrontiersin.org

Table 2: Impact of Hyaluronan Degradation on Tumor Microenvironment in Animal Models

Parameter Effect of HMW-HA Degradation Consequence for Therapy Reference Study Finding
Interstitial Fluid Pressure (IFP) Significant Decrease Alleviates barrier to drug delivery Depletion of HA with PEGPH20 eliminates the gel-fluid phase, reducing IFP. nih.gov
Tumor Vasculature Decompression / Re-expansion Improved blood flow and drug perfusion Increased vessel diameter allows higher concentrations of chemotherapy to reach the tumor. nih.gov
Tumor Stroma Composition Reduction in HMW-HA gel Increased permeability of the stroma The dense extracellular matrix is a primary mechanism of treatment resistance. nih.gov

Advanced Research and Engineering Applications of Hyaluronate Dodecasaccharide Non Clinical Focus

Biomaterials and Tissue Engineering Scaffolds

Hyaluronate oligosaccharides are versatile building blocks for creating scaffolds in tissue engineering. oaepublish.comresearchgate.net Their inherent biocompatibility, biodegradability, and ability to interact with cell surface receptors make them ideal for designing materials that mimic the natural extracellular matrix (ECM). nih.govucp.pt

Hydrogels derived from hyaluronate oligosaccharides are highly valued for their structural similarity to the native ECM. mdpi.com The design and fabrication of these hydrogels involve chemical modifications of the HA molecule to enable crosslinking, which transforms the soluble polymer into a stable, three-dimensional network capable of holding large amounts of water. oaepublish.commdpi.com

Common modification strategies target the carboxyl, hydroxyl, or N-acetyl groups of the disaccharide units. nih.govmdpi.com For instance, methacrylation of HA (to form methacrylated hyaluronic acid or MeHA) introduces polymerizable groups, allowing for the formation of covalently cross-linked hydrogels via photopolymerization under mild, cell-friendly conditions. nih.gov Other crosslinking chemistries include Schiff-base reactions, which can be used to create injectable hydrogels that form in situ. nih.gov The mechanical properties, porosity, degradation rate, and swelling ratio of the resulting hydrogels can be precisely controlled by adjusting parameters such as the degree of chemical modification, polymer concentration, and crosslinking density. oaepublish.commdpi.comnih.gov This tunability allows for the fabrication of hydrogels tailored to specific tissue engineering applications. nih.gov

Hyaluronate is a principal component of articular cartilage and synovial fluid, making its oligosaccharides a logical choice for cartilage tissue engineering. nih.govnih.gov Scaffolds based on these molecules are designed to provide a suitable microenvironment for chondrocyte growth and to guide the chondrogenic differentiation of mesenchymal stem cells (MSCs). nih.govecmjournal.org

HA-based hydrogels support the viability of chondrocytes and promote the synthesis of ECM proteins. nih.gov Studies have shown that the stiffness of HA-based hydrogels can significantly affect the growth and function of encapsulated chondrocytes, with less stiff gels promoting a more uniform distribution and spherical morphology of the cells. nih.gov Furthermore, HA interacts with cell surface receptors like CD44 on chondrocytes, which is crucial for maintaining the homeostasis of the cartilage environment. mdpi.com

The chondroinductive capacity of HA is also leveraged to differentiate MSCs towards a cartilage-producing phenotype. ecmjournal.orgnih.gov Composite scaffolds combining hyaluronate with other materials, such as collagen and tricalcium phosphate, have been shown to enhance MSC chondrogenesis to a greater degree than scaffolds without HA. ecmjournal.orgnih.gov In some cases, HA-containing scaffolds can induce stem cells to differentiate into cartilage cells even without the addition of external growth factors. researchgate.net

Table 1: Research Findings on Hyaluronate-Based Scaffolds in Cartilage Engineering

Scaffold Composition Cell Type Key Findings Reference(s)
Hyaluronic acid/chitosan hydrogel Chondrocytes Hydrogel stiffness affected chondrocyte morphology and ECM deposition. nih.gov
Tricalcium phosphate-collagen-hyaluronate (TCP-COL-HA) Rabbit Mesenchymal Stem Cells (rMSCs) TCP-COL-HA scaffolds enhanced rMSC chondrogenesis more than TCP-COL scaffolds. ecmjournal.orgnih.gov
Fibrin/HA composite gel Mesenchymal Stem Cells (MSCs) Efficiently promoted chondrogenic differentiation of MSCs. ecmjournal.org
Fibrin-alginate hydrogel supplemented with HA Chondrocytes Elevated levels of matrix sulphated glycosaminoglycan (GAG) production. scienceopen.com
Methacrylated Glycol Chitosan/Methacrylated HA Mesenchymal Stem Cells (MSCs) Implantation of the hydrogel resulted in cartilage and bone formation after 12 weeks. nih.gov

In bone tissue engineering, hyaluronate oligosaccharides (oHAs) are incorporated into scaffolds to stimulate osteogenesis and vascularization. sci-hub.senih.gov HA interacts with key bone cells, including osteoblasts, osteoclasts, and MSCs, through cell surface receptors such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). nih.gov This interaction can modulate cellular activities crucial for bone formation and regeneration.

Biomimetic composite scaffolds have been developed by incorporating oHAs into materials like mineralized collagen and chitosan. sci-hub.senih.gov Studies indicate that these oHA-based scaffolds can promote the attachment of endothelial cells and facilitate the osteogenic differentiation of pre-osteoblasts (MC3T3-E1) and bone marrow-derived mesenchymal stem cells (BMSCs). sci-hub.senih.gov The inclusion of oHAs in three-dimensional, interconnected scaffolds provides a template that supports bone regeneration and demonstrates good biocompatibility. sci-hub.se The combination of HA with other biomaterials can improve the mechanical properties and bioactivity of the scaffold, mimicking the natural bone ECM. mdpi.com

Table 2: Effects of Hyaluronic Acid Oligosaccharide (oHA)-Based Scaffolds on Bone Cells

Scaffold Composition Cell Type(s) Observed Effects Reference(s)
Collagen/oHAs/Hydroxyapatite (Col/oHAs/HAP) and Chitosan/oHAs (CTS/oHAs) in PLGA MC3T3-E1 (pre-osteoblasts), BMSCs, Endothelial Cells Promoted endothelial cell attachment; facilitated osteogenic differentiation of MC3T3-E1 and BMSCs. sci-hub.senih.gov
Collagen/hyaluronic acid/poly (lactic-co-glycolic acid) (PLGA) Endothelial Cells, Stem Cells Supported endothelial cell adhesion and stem cell osteogenic differentiation. researchgate.net
General HA-based hydrogels Osteoblasts, Osteoclasts, MSCs Interacts with cell surface receptors (CD44, RHAMM) to modulate cell behavior. nih.gov

Hyaluronate is a major component of the ECM in the central nervous system (CNS) and plays a significant role in its development and homeostasis. mdpi.comnih.govmdpi.com In neural tissue engineering, HA-based biomaterials are used to create a supportive environment for nerve regeneration and tissue reconstruction following injury. nih.govresearchgate.net

Injectable HA hydrogels can serve as a scaffold that provides an open, hydrated lattice, which facilitates axon growth and the diffusion of nutrients and growth factors. nih.gov Research has shown that applying HA can amplify axon growth, myelination, and conduction velocity in regenerating peripheral nerves. nih.govnih.gov It also helps to reduce the formation of perineural scars, which can impede regeneration. nih.gov In the context of CNS injury, such as ischemic stroke, HA-based constructs can modulate critical processes like inflammation, angiogenesis, and stem cell proliferation and differentiation, thereby improving tissue repair. nih.gov Furthermore, HA-based hydrogels have been shown to support the survival and migration of neural progenitor and stem cells. mdpi.com

The primary goal of many tissue engineering scaffolds is to replicate the function and structure of the native ECM. mdpi.com Hyaluronate is a fundamental component of the ECM in virtually all vertebrate tissues, where it contributes to tissue hydration, turgescence, and viscoelasticity. nih.govnih.gov Its ability to form highly hydrated matrices and interact with numerous ECM proteins (like proteoglycans) and cell surface receptors (like CD44) makes it an excellent candidate for developing bio-mimetic materials. nih.govnih.gov

HA-based biomaterials are engineered to mimic the specific ECM of the target tissue. ucp.pt For example, in cartilage engineering, scaffolds are designed to replicate the HA-rich matrix that chondrocytes naturally inhabit. oaepublish.com By controlling the chemical and physical properties of HA hydrogels, researchers can create artificial matrices that not only provide structural support but also present biological cues that direct cell behavior, such as adhesion, proliferation, and differentiation. ucp.ptnih.gov This bio-mimicry is crucial for guiding the formation of functional new tissue. mdpi.com

Drug Delivery Systems

Hyaluronate's properties of biocompatibility, biodegradability, and non-immunogenicity make it a highly attractive polymer for developing advanced drug delivery systems. koreascience.krresearchgate.net HA-based carriers, such as hydrogels, nanoparticles, and micelles, can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling controlled or sustained release. nbinno.comnih.gov

A key advantage of using hyaluronate in drug delivery is its ability to actively target specific cells. koreascience.krnih.gov The HA receptor CD44 is overexpressed on the surface of various tumor cells. koreascience.krresearchgate.net This allows HA-based drug carriers to selectively bind to and be internalized by cancer cells, thereby increasing the concentration of the therapeutic agent at the tumor site and reducing systemic toxicity. nih.govnih.gov This targeting strategy has been explored for the delivery of chemotherapeutic drugs like paclitaxel (B517696). nih.govnih.gov

The release kinetics of drugs from an HA matrix can be fine-tuned by manipulating the molecular weight and degree of cross-linking of the polymer. nbinno.com This control is vital for therapies requiring precise dosing over extended periods. nbinno.com Furthermore, HA can be chemically conjugated directly to drugs, creating a prodrug that leverages receptor-mediated endocytosis for cellular uptake. nih.gov

Hyaluronate Dodecasaccharide as a Carrier for Targeted Delivery (e.g., nanoparticles, micelles, conjugates)

This compound, a specific-sized oligosaccharide of hyaluronic acid (HA), is increasingly being investigated for its potential as a versatile carrier in targeted drug delivery systems. Its biocompatibility, biodegradability, and ability to interact with specific cell surface receptors make it an attractive candidate for developing sophisticated delivery vehicles such as nanoparticles, micelles, and drug conjugates. mdpi.comnih.gov These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and site-specific accumulation, thereby minimizing off-target effects. youtube.com

Nanoparticles:

Hyaluronate oligosaccharides are utilized in the formulation of nanoparticles to improve their stability and targeting capabilities. nih.govmdpi.com One approach involves coating existing nanoparticles with hyaluronan oligosaccharides. For instance, paclitaxel-loaded casein nanoparticles coated with hyaluronic acid oligosaccharides have demonstrated enhanced stability and antitumor activity. nih.govmdpi.com In a particular study, these coated nanoparticles, with a mean size of 235.3 nm and an entrapment efficiency of 93.1%, showed significantly higher retention of paclitaxel at both 4 °C and 37 °C compared to uncoated nanoparticles. nih.govmdpi.com This enhanced stability is attributed to the protective barrier formed by the hyaluronan oligosaccharides. nih.govmdpi.com

Furthermore, hyaluronate can be incorporated into mesoporous silica (B1680970) nanoparticles (MSNs) to create targeted drug delivery systems. nih.gov By grafting hyaluronic acid onto the surface of MSNs, these nanoparticles can specifically target cancer cells that overexpress the CD44 receptor, a natural ligand for HA. nih.govresearchgate.net This interaction facilitates receptor-mediated endocytosis, leading to a more efficient uptake of the drug-loaded nanoparticles by the target cells. nih.gov

Table 1: Characteristics of Hyaluronate Oligosaccharide-Coated Paclitaxel-Casein Nanoparticles

ParameterValueReference
Mean Size235.3 nm nih.govmdpi.com
Entrapment Efficiency93.1% nih.govmdpi.com
Paclitaxel Retention at 4°C (12 days)81.4% nih.govmdpi.com
Paclitaxel Retention at 37°C (3 hours)64.7% nih.govmdpi.com

Micelles:

Amphiphilic derivatives of hyaluronic acid can self-assemble into polymeric micelles in aqueous solutions, forming a core-shell structure. mdpi.comnih.gov The hydrophobic inner core can encapsulate poorly water-soluble drugs, while the hydrophilic outer shell, composed of hyaluronate, provides stability and targeting capabilities. mdpi.com For instance, hydrophobically modified hyaluronic acid has been used to create micelles for the delivery of paclitaxel. frontiersin.org These micelles exhibit pH sensitivity, which can facilitate the release of the encapsulated drug in the acidic tumor microenvironment. frontiersin.org

Research has shown that micelles made from oleyl-hyaluronan can effectively encapsulate curcumin (B1669340) and be internalized by skin cells. nih.gov The cellular uptake of these micelles involves both passive transport, facilitated by the carrier's affinity for the cell membrane, and active transport mechanisms like clathrin-mediated endocytosis and macropinocytosis. nih.gov

Conjugates:

This compound can be chemically conjugated directly to drug molecules, forming prodrugs with improved pharmacokinetic profiles. mdpi.comnih.gov The functional groups on the hyaluronan backbone, such as carboxyl and hydroxyl groups, allow for the covalent attachment of various therapeutic agents. mdpi.comresearchgate.net This conjugation can increase the aqueous solubility of hydrophobic drugs and enhance their accumulation in tumor tissues through both passive (the enhanced permeability and retention effect) and active targeting of CD44 receptors. researchgate.netnih.gov

Doxorubicin (B1662922), a potent anticancer drug, has been successfully conjugated with hyaluronic acid to create prodrugs that exhibit pH-sensitive drug release. mdpi.com Similarly, hyaluronic acid has been conjugated with paclitaxel and other chemotherapeutic agents to improve their therapeutic index. mdpi.comnih.gov These bioconjugates often demonstrate increased stability in circulation and controlled drug release at the target site. researchgate.net

Strategies for Non-Invasive Topical and Localized Delivery

The skin's barrier function presents a significant challenge for the delivery of therapeutic agents. This compound is being explored in various strategies to overcome this barrier for non-invasive topical and localized drug delivery. nih.gov Its inherent properties, including its hygroscopic nature and ability to interact with skin cells, make it a promising component in advanced dermal and transdermal delivery systems. nih.govfrontiersin.org

Hyaluronic acid-based formulations can enhance the penetration of active compounds into deeper skin layers. mdpi.com Polymeric micelles derived from hyaluronic acid have been shown to penetrate the skin, and their uptake by skin cells like keratinocytes and fibroblasts has been characterized. nih.gov This suggests their potential for localized delivery of drugs to specific skin cell populations. nih.gov

One innovative approach involves the use of hyaluronate nanogels. nih.gov These nanogels, synthesized via click chemistry, can encapsulate drugs without chemical modification, which is advantageous for preserving the drug's therapeutic efficacy. nih.gov These nanogels can be taken up by skin melanoma cells through HA-mediated endocytosis, demonstrating their potential for targeted topical therapy. nih.gov In vivo studies have shown that these HA nanogels can deliver encapsulated drugs non-invasively through transdermal routes. nih.gov

Furthermore, hyaluronate-modified ethosomes, which are deformable liposomes, have been developed as a nano-topical drug delivery system. frontiersin.orgfrontiersin.org These ethosomes can target the CD44 receptors present in the inflamed epidermis, making them suitable for delivering anti-inflammatory agents directly to the site of inflammation in skin diseases. frontiersin.orgfrontiersin.org

Table 2: Examples of Hyaluronate-Based Topical and Localized Delivery Systems

Delivery SystemKey FeatureApplicationReference
Polymeric MicellesPenetrate into deeper skin layers and are taken up by skin cells.Localized delivery of hydrophobic drugs to keratinocytes and fibroblasts. nih.gov
NanogelsEncapsulate drugs without chemical modification and facilitate non-invasive transdermal delivery.Targeted topical therapy for skin cancers like melanoma. nih.gov
Modified EthosomesDeformable vesicles that can target CD44 receptors on inflamed epidermal cells.Delivery of anti-inflammatory drugs for skin diseases. frontiersin.orgfrontiersin.org

Design of Sustained-Release Formulations

The design of sustained-release formulations aims to maintain a therapeutic drug concentration over an extended period, reducing the frequency of administration and improving patient compliance. This compound and its parent polymer, hyaluronic acid, are extensively used in the development of such formulations due to their gelling properties and biocompatibility. nih.govnih.gov

Hydrogels:

Hyaluronic acid-based hydrogels are three-dimensional polymer networks that can absorb large amounts of water and act as matrices for the controlled release of entrapped drugs. nih.govmdpi.com The release of drugs from these hydrogels can be modulated by controlling the cross-linking density and the degradation rate of the hydrogel. nih.gov Injectable, in-situ forming hydrogels have been developed using modified hyaluronic acid. nih.gov These hydrogels can encapsulate drug nanocrystals and provide sustained release over several weeks, making them suitable for long-term localized therapy, such as for inflammatory arthritis. nih.gov

The swelling and drug release properties of these hydrogels can also be designed to be responsive to environmental stimuli, such as pH. mdpi.comresearchgate.net Thiolated hyaluronic acid hydrogels have shown pH-dependent swelling and release of model drugs, indicating their potential as "smart" drug delivery systems that can release their payload in response to specific physiological conditions. mdpi.comresearchgate.net

Hybrid Systems:

To further control the release profile, hyaluronic acid hydrogels can be combined with other drug carriers to form hybrid systems. mdpi.com For instance, a subcutaneously injectable hydrogel composed of hyaluronic acid, microstructured lipid carriers (MLCs), and human serum albumin has been developed for the sustained release of donepezil. mdpi.com The inclusion of MLCs and albumin enhanced the structural integrity of the hydrogel and significantly prolonged the drug release, reducing the initial burst release. mdpi.com

Table 3: Research Findings on Hyaluronate-Based Sustained-Release Formulations

FormulationDrugKey FindingReference
Injectable HA Hydrogel with NanocrystalsCamptothecinSustained release for 4 weeks for potential long-term treatment of inflammatory arthritis. nih.gov
pH-Responsive Thiolated HA HydrogelLow-molecular-weight dextrans (model drug)Tunable release properties based on drug size and pH, suggesting potential for smart drug delivery. mdpi.comresearchgate.net
Hybrid Hydrogel (HA, MLCs, Albumin)DonepezilProlonged release for up to seven days with a reduced initial burst release in vivo. mdpi.com

Future Research Directions and Translational Potential of Hyaluronate Dodecasaccharide Non Clinical

Elucidation of Precise Structure-Activity Relationships for Specific Dodecasaccharide Isomers

Hyaluronan is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. mdpi.com A dodecasaccharide, therefore, consists of six of these repeating units. The future of hyaluronate dodecasaccharide research heavily relies on understanding how subtle variations in its structure dictate its biological function. This involves moving beyond viewing it as a single entity and instead exploring the activities of its specific isomers. Key areas of future investigation include the precise sulfation patterns and the distribution of N-acetyl groups, as these modifications can dramatically alter biological activity, similar to what is seen in related glycosaminoglycans like heparin. mdpi.comnih.gov

Correlation of Conformation with Receptor Binding and Cellular Responses

The three-dimensional shape (conformation) of a this compound isomer is critical to its interaction with cell surface receptors. The flexibility of the glycosidic bonds allows the molecule to adopt various conformations in solution. researchgate.net Future research will focus on using advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and computational molecular modeling, to map these conformational states.

A primary goal is to correlate specific conformations with binding affinity to key receptors like CD44, Toll-like receptor 4 (TLR4), and the Receptor for Hyaluronan-Mediated Motility (RHAMM). mdpi.comnih.gov It is known that HA fragments can induce different signals depending on their size; for instance, smaller fragments (4-6 mers) have been shown to activate dendritic cells via TLR4, a pathway that may be size-dependent. glycoforum.gr.jp Understanding how a dodecasaccharide's specific shape fits into the binding pocket of a receptor will explain why it triggers particular cellular responses, such as cytokine induction or cell migration. glycoforum.gr.jpnih.gov

Research FocusTechniquesGoalPotential Impact
Isomer CharacterizationMass Spectrometry, NMRTo identify and isolate specific dodecasaccharide isomers with varying modification patterns.Enables testing of pure isomers to eliminate confounding results from mixed samples.
Conformational AnalysisMolecular Dynamics Simulations, X-ray CrystallographyTo determine the dominant 3D shapes of specific isomers in physiological conditions.Provides a structural basis for understanding receptor interaction and specificity.
Receptor-Ligand InteractionSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)To quantify the binding affinity and kinetics of specific isomers to receptors like CD44 and TLR4. nih.govAllows for the selection of isomers with the highest affinity for desired therapeutic targets.

Development of Advanced this compound Derivatives for Enhanced Bioactivity

Building on a deeper understanding of structure-activity relationships, the next frontier is the rational design of novel dodecasaccharide derivatives. Chemical modification offers a powerful tool to enhance the inherent bioactivity, stability, and target specificity of the natural molecule. nih.govsemanticscholar.org Future efforts will likely concentrate on several key strategies:

Functional Group Conjugation: Attaching specific chemical moieties (e.g., peptides, small molecule drugs, or targeting ligands) to the dodecasaccharide backbone can create multifunctional molecules. plu.mxresearchgate.net For example, conjugating an anti-inflammatory peptide could create a derivative that not only modulates native HA signaling pathways but also delivers a secondary therapeutic action.

Modification for Stability: Native HA oligosaccharides can be susceptible to rapid degradation by hyaluronidases in a biological environment. nih.gov Future research will explore chemical modifications, such as altering the glycosidic linkages or adding protective groups, to create derivatives with a longer biological half-life, allowing for sustained activity.

Polymerization and Cross-linking: Dodecasaccharides can be used as building blocks for larger, more complex biomaterials. By introducing reactive groups, these oligosaccharides can be cross-linked to form hydrogels. mdpi.commdpi.com These hydrogels could be engineered to have specific mechanical properties and degradation profiles, making them suitable for applications in tissue engineering and regenerative medicine as scaffolds that release bioactive dodecasaccharides as they degrade. nih.gov For instance, S-linked HA analogs bearing aromatic groups have been synthesized from smaller oligosaccharides to inhibit CD44-HA binding, a strategy that could be adapted for dodecasaccharides. nih.govnih.gov

Integration into Complex in vitro and in vivo Systems for Mechanistic Studies

To truly understand the translational potential of hyaluronate dodecasaccharides, it is essential to move beyond simple cell culture systems and into more physiologically relevant models.

In vitro advancements will involve:

3D Organoid and Spheroid Cultures: These models better mimic the complex cell-cell and cell-matrix interactions of native tissues. Introducing dodecasaccharides into organoid cultures of tumors, for example, could provide significant insight into their effects on cancer cell invasion and proliferation in a microenvironment that more closely resembles an actual tumor.

Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the dynamic environment of human organs, including mechanical forces and fluid flow. Using these systems will allow researchers to study the effects of dodecasaccharides on endothelial cells under shear stress or on synovial cells in a model of a joint capsule. nih.gov

In vivo mechanistic studies will focus on:

Advanced Imaging Techniques: Utilizing sophisticated imaging modalities in live animal models will allow for real-time tracking of fluorescently-labeled dodecasaccharide derivatives. This can reveal their biodistribution, target engagement, and clearance, providing crucial pharmacokinetic data.

Genetically Engineered Models: Employing animal models with specific genes knocked out or knocked in (e.g., mice lacking CD44 or TLR4) will be critical for definitively confirming the receptors and signaling pathways responsible for the observed effects of a given dodecasaccharide. nih.gov

Identification of Novel Receptor Targets and Signaling Pathways

While receptors like CD44 and TLR4 are well-established interaction partners for HA, they are unlikely to be the only ones. A significant area for future research is the discovery of novel receptors and signaling pathways that are specifically modulated by dodecasaccharides. It has been hypothesized that receptors may exist that are specific to certain sizes of HA oligosaccharides. glycoforum.gr.jp

Unbiased screening approaches will be central to this effort. Techniques such as affinity chromatography-mass spectrometry, where dodecasaccharides are used as bait to "pull down" interacting proteins from cell lysates, can identify previously unknown binding partners. Subsequent research would then be required to validate these interactions and elucidate the downstream signaling cascades they trigger, which may include pathways like NF-κB, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K). nih.govnih.gov

Known ReceptorsAssociated Signaling PathwaysPotential Cellular Outcomes
CD44Ras-MAPK, PI3K/Akt, Rac1Cell proliferation, migration, cytoskeleton rearrangement nih.govnih.gov
TLR4NF-κB, MyD88-dependent pathwayPro-inflammatory cytokine production, immune cell activation mdpi.comglycoforum.gr.jp
RHAMMERK, PKCδCell motility, TGFβ signaling nih.govdntb.gov.ua
LYVE-1(Less defined)Lymphatic vessel endothelial function nih.gov

Pre-clinical Validation in Broader and More Complex Disease Models

The ultimate non-clinical goal is to validate the therapeutic potential of hyaluronate dodecasaccharides in animal models that are more predictive of human disease. While initial studies might use acute models, future research must progress to more challenging scenarios.

This includes:

Chronic Disease Models: Evaluating dodecasaccharides in long-term models of diseases like osteoarthritis, pulmonary fibrosis, or multiple sclerosis, where complex feedback loops of inflammation and tissue remodeling are at play.

Models with Comorbidities: Many human diseases occur in the context of other conditions, such as diabetes or cardiovascular disease. Testing dodecasaccharides in animals with these comorbidities is crucial for understanding how these factors might influence efficacy.

Aged Animal Models: The immune system and regenerative capacity change significantly with age. Validating the effects of dodecasaccharides in aged animals is essential, as many chronic inflammatory and degenerative diseases are age-related.

Successful validation in these complex, non-clinical models will be the final and most critical step before this compound-based therapeutics can be considered for clinical development.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and isolating Hyaluronate Dodecasaccharide with controlled sulfation patterns?

  • Methodological Answer : Use chemoenzymatic synthesis to introduce sulfation at specific hydroxyl groups, followed by ion-exchange chromatography to separate fractions based on sulfation levels (e.g., CSA12-I to CSA12-IV). PA (pyridylamine) conjugation aids in tracking and purification. Validate sulfation via disaccharide analysis using HPLC or mass spectrometry, referencing molar ratios of sulfated units (e.g., A, C, E units) .

Q. How can researchers confirm the purity and structural integrity of this compound fractions?

  • Methodological Answer : Employ gel filtration chromatography to isolate fractions by size (e.g., dodeca-, deca-, octasaccharides). Verify purity via HPLC with >95.0% thresholds and characterize using NMR spectroscopy for sequence confirmation. Cross-reference with disaccharide composition tables (e.g., Supplementary Table SII in Glycobiology, 2016) to validate sulfation patterns .

Q. What are standard protocols for enzymatic digestion to analyze this compound chain sequences?

  • Methodological Answer : Partial digestion with testicular hyaluronidase cleaves chains from the non-reducing end. Capture released oligosaccharides using BlotGlyco beads, then separate fragments (e.g., CS10-PA, CS8-PA) via gel filtration. Analyze terminal disaccharides with ion-pair chromatography to infer internal sequences .

Advanced Research Questions

Q. How can contradictory data on sulfation site occupancy be resolved in this compound studies?

  • Methodological Answer : Perform comparative disaccharide analysis across multiple batches using tandem mass spectrometry (MS/MS) to distinguish isomeric sulfation patterns. Integrate molecular dynamics (MD) simulations to predict energetically favorable sulfation sites and validate with NMR-derived conformational data .

Q. What strategies enable the integration of computational modeling with experimental data to study this compound dynamics?

  • Methodological Answer : Use 13C^{13}\text{C}-labeled dodecasaccharides and paramagnetic NMR tags to collect distance restraints for MD simulations. Compare simulation outputs (e.g., CHARMM, GLYCAM force fields) with crystallographic data to identify dominant conformations and assess induced-fit binding mechanisms (e.g., chaperone interactions) .

Q. How can researchers address challenges in synthesizing hybrid sulfated Hyaluronate Dodecasaccharides (e.g., CSAC12-I/II)?

  • Methodological Answer : Optimize stepwise sulfation using regioselective enzymes (e.g., chondroitin sulfotransferases) and monitor reaction progress via real-time MALDI-TOF. For hybrid structures (e.g., 1A + 2C units), employ sequential ion-exchange chromatography with gradient elution to isolate mixed sulfation fractions .

Q. What analytical frameworks are suitable for correlating this compound conformation with biological activity?

  • Methodological Answer : Combine surface plasmon resonance (SPR) to measure binding affinity (e.g., to CD44 receptors) with small-angle X-ray scattering (SAXS) to determine solution-state conformations. Cross-validate with MD simulations to map glycosidic linkage flexibility and functional epitopes .

Methodological Design & Data Analysis

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Methodological Answer : Document synthesis protocols using MIAPE (Minimum Information About a Purification Experiment) guidelines. Include batch-specific sulfation profiles, chromatography parameters (e.g., buffer pH, gradient slopes), and raw disaccharide analysis data in supplementary materials .

Q. What statistical approaches are recommended for analyzing variability in sulfation patterns across this compound batches?

  • Methodological Answer : Apply principal component analysis (PCA) to disaccharide composition datasets to identify outlier batches. Use ANOVA to assess significance of sulfation variability between experimental replicates .

Tables for Reference

Parameter Analytical Technique Key Output Evidence
Sulfation levelIon-exchange chromatographyFractionation (CSA12-I to IV)
Sequence validationPartial enzymatic digestionCS6-PA, CS4-PA fragment profiles
Conformational dynamicsNMR + MD simulationsTerminal glucose spatial distribution

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